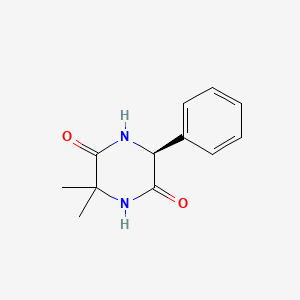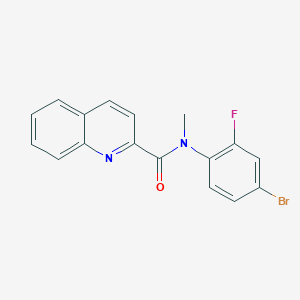![molecular formula C19H20N2O2 B7646762 N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide](/img/structure/B7646762.png)
N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide is a chemical compound that belongs to the class of cyclobutane derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and pharmacology.
科学研究应用
N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide has various scientific research applications, including medicinal chemistry, drug design, and pharmacology. It has been shown to exhibit potent inhibitory activity against various enzymes, including dipeptidyl peptidase IV (DPP-IV), which is a validated target for the treatment of type 2 diabetes mellitus. Additionally, it has been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The mechanism of action of N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide involves the inhibition of various enzymes, including DPP-IV. DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by regulating the activity of incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). Inhibition of DPP-IV results in increased levels of GLP-1 and GIP, which in turn leads to increased insulin secretion, decreased glucagon secretion, and improved glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to exhibit anti-inflammatory and neuroprotective effects in various in vitro and in vivo models. However, further research is needed to elucidate the full extent of its biochemical and physiological effects.
实验室实验的优点和局限性
One of the main advantages of N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide is its potent inhibitory activity against DPP-IV. This makes it a valuable tool for investigating the role of DPP-IV in various physiological and pathological processes. Additionally, its multi-step synthesis method allows for the modification of its chemical structure to optimize its inhibitory activity and selectivity. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the research on N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide. One area of research is the optimization of its chemical structure to improve its inhibitory activity and selectivity against DPP-IV. Additionally, further research is needed to elucidate the full extent of its biochemical and physiological effects and its potential use as a therapeutic agent for the treatment of various diseases. Finally, the development of novel synthetic methods for the preparation of this compound may allow for its more widespread use in scientific research.
合成方法
The synthesis of N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide is a multi-step process that involves the reaction of various chemical reagents under specific conditions. The synthesis method starts with the protection of the amine group of L-phenylalanine using tert-butyloxycarbonyl (BOC) protection. This is followed by the reaction of the protected L-phenylalanine with cyclobutanone using sodium hydride as a base to form the cyclobutylamine intermediate. The intermediate is then deprotected using trifluoroacetic acid (TFA) to obtain the final product, this compound.
属性
IUPAC Name |
N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c20-18(22)17(14-9-5-2-6-10-14)21-19(23)16-11-15(12-16)13-7-3-1-4-8-13/h1-10,15-17H,11-12H2,(H2,20,22)(H,21,23)/t15?,16?,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHDVTSHJHFOEL-OFLPRAFFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)NC(C2=CC=CC=C2)C(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC1C(=O)N[C@H](C2=CC=CC=C2)C(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

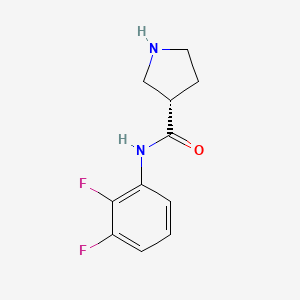
![(4-Chlorophenyl) 2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetate](/img/structure/B7646698.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7646705.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethylbenzamide](/img/structure/B7646710.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7646715.png)
![(2S)-2-[(1,3-dimethyl-5-morpholin-4-ylpyrazol-4-yl)methylamino]-2-phenylacetamide](/img/structure/B7646740.png)
![N-[2-[(2,5-difluorophenyl)methyl]-4-methylpyrazol-3-yl]acetamide](/img/structure/B7646746.png)
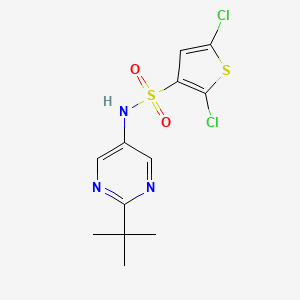
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-ethyl-N-(4-fluorophenyl)acetamide](/img/structure/B7646767.png)
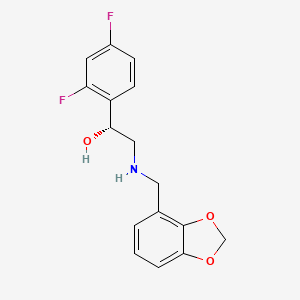
![3-[(2S)-2-hydroxy-2-phenylethyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B7646781.png)
![2-[4-[Methyl-(3-methylphenyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B7646782.png)
